Z-Ala-ala-leu-pna
Overview
Description
Preparation Methods
The synthesis of Z-Ala-ala-leu-pna typically involves the stepwise addition of amino acids to form the tetrapeptide chain. The process begins with the protection of the amino group of L-alanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential coupling of L-alanine and L-leucine using standard peptide synthesis techniques. The final step involves the attachment of p-nitroanilide to the C-terminal end of the peptide . Industrial production methods often utilize automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
Z-Ala-ala-leu-pna undergoes various chemical reactions, primarily involving hydrolysis by serine proteases. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color . This reaction is commonly used in kinetic studies to analyze the activity of proteases . The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation .
Scientific Research Applications
Z-Ala-ala-leu-pna is extensively used in scientific research due to its role as a chromogenic substrate for serine proteases. In chemistry, it is used to study enzyme kinetics and the specificity of proteases . In biology, it helps in understanding protein degradation pathways and the role of proteases in various physiological processes . In medicine, it is used to screen for protease inhibitors, which are potential therapeutic agents for diseases such as hypertension and cancer . The compound also finds applications in the food industry, where it is used to study the hydrolysis of proteins .
Mechanism of Action
The mechanism of action of Z-Ala-ala-leu-pna involves its hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the leucine and p-nitroanilide groups. This reaction releases p-nitroaniline, which can be detected spectrophotometrically . The molecular targets of this compound are the active sites of serine proteases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Z-Ala-ala-leu-pna is similar to other chromogenic substrates used for protease assays, such as Z-Gly-Gly-Leu-pna and Z-Phe-Arg-pna . this compound is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases like subtilisin and neprilysin . This specificity allows for more accurate and reliable measurements of enzyme activity in various research applications .
Properties
IUPAC Name |
benzyl N-[1-[[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSQXEZZCBIDKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657570 | |
Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-33-2 | |
Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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